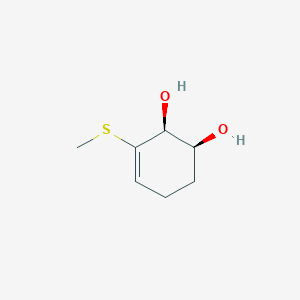

(1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol

Description

(1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol is a chiral diol featuring a methylsulfanyl (SCH₃) substituent at the 3-position of a cyclohexene ring. Its (1S,2S) stereochemistry is critical for enantioselective applications in organic synthesis and pharmaceutical intermediates. The methylsulfanyl group contributes to unique electronic and steric properties, distinguishing it from halogenated or hydroxylated analogues.

Properties

CAS No. |

793697-46-8 |

|---|---|

Molecular Formula |

C7H12O2S |

Molecular Weight |

160.24 g/mol |

IUPAC Name |

(1S,2S)-3-methylsulfanylcyclohex-3-ene-1,2-diol |

InChI |

InChI=1S/C7H12O2S/c1-10-6-4-2-3-5(8)7(6)9/h4-5,7-9H,2-3H2,1H3/t5-,7-/m0/s1 |

InChI Key |

RRAUCJHHJIEYIY-FSPLSTOPSA-N |

Isomeric SMILES |

CSC1=CCC[C@@H]([C@@H]1O)O |

Canonical SMILES |

CSC1=CCCC(C1O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an alkyne, followed by the introduction of the methylsulfanyl group and hydroxyl groups through selective functionalization reactions. Reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of (1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different stereoisomers or to remove the methylsulfanyl group.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield cyclohexene-1,2-dione, while reduction may produce different stereoisomers of the original compound.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical reactions, including oxidation and substitution.

Biology

In biological studies, (1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol acts as a probe to investigate enzyme-catalyzed reactions. The hydroxyl groups can form hydrogen bonds, enhancing interactions with enzymes involved in metabolic pathways.

Medicine

The compound shows potential therapeutic applications due to its antimicrobial and antioxidant properties. It has been studied for its effects on various bacterial strains and its role in cancer treatment.

Antimicrobial Activity:

Research indicates significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The inhibition zones observed in studies are as follows:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity:

Studies have demonstrated that the compound exhibits selective toxicity towards cancer cells. For instance, it has shown an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Industrial Applications

In industrial contexts, (1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated various derivatives of similar compounds for their antimicrobial activity. The incorporation of the methylsulfanyl group significantly enhanced efficacy against common pathogens.

Case Study 2: Anticancer Mechanism

Another investigation focused on the mechanism of action of related compounds in inducing apoptosis in cancer cells. Increased caspase activity was observed in treated samples, indicating potential pathways for therapeutic intervention.

Case Study 3: Safety Profile

Toxicity studies conducted in animal models indicated that doses up to 2000 mg/kg did not exhibit acute toxicity, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of (1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The hydroxyl groups can form hydrogen bonds, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclohexene-Diol Derivatives

*Estimated via analogous molecular weight calculations.

Key Observations:

- Halogenated Derivatives (Cl, Br, F):

- Unlike halogens, the thioether is less electrophilic but can participate in sulfur-specific reactions (e.g., oxidation to sulfoxides).

Physicochemical Properties

- Fluorinated Analogue:

- Methylsulfanyl Derivative: Predicted higher logP (octanol-water partition coefficient) than halogenated analogues, favoring hydrophobic interactions in biological systems.

Biological Activity

(1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol, with the CAS number 793697-46-8, is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities, including antimicrobial, antioxidant, and potential therapeutic effects.

- Molecular Formula : C7H12O2S

- Molecular Weight : 160.24 g/mol

- IUPAC Name : (1S,2S)-3-methylsulfanylcyclohex-3-ene-1,2-diol

- Structure : The compound features a cyclohexene ring with hydroxyl groups and a methylthio group, influencing its reactivity and biological interactions.

Synthesis

The synthesis of (1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol can be achieved through various methods involving the functionalization of cyclohexene derivatives. These methods often utilize reagents that introduce the methylthio and hydroxyl functionalities selectively.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Antioxidant Activity

The antioxidant capacity of (1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol has been evaluated using various assays:

- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to neutralize free radicals. Results indicate a significant scavenging effect comparable to known antioxidants .

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 45 |

| 100 | 65 |

| 200 | 85 |

Potential Therapeutic Applications

The unique structure of (1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol suggests potential applications in medicinal chemistry:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

- Neuroprotective Effects : The antioxidant properties may also extend to neuroprotection against oxidative stress-related disorders .

Case Studies

A recent case study explored the effects of (1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol on human cell lines:

- Cell Viability Assays : The compound was tested on cancer cell lines and showed selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.